molecular formula C6H6ClN3O2 B072119 Methyl 3-amino-6-chloropyrazine-2-carboxylate CAS No. 1458-03-3

Methyl 3-amino-6-chloropyrazine-2-carboxylate

Cat. No. B072119
CAS RN: 1458-03-3
M. Wt: 187.58 g/mol
InChI Key: JGAJCAJHSHUPGH-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” is a chemical compound with the CAS Number 1458-03-3 . It has a molecular weight of 187.59 and its molecular formula is C6H6ClN3O2 . The IUPAC name for this compound is methyl 3-amino-6-chloro-2-pyrazinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-6-chloropyrazine-2-carboxylate” is 1S/C6H6ClN3O2/c1-12-6 (11)4-5 (8)9-2-3 (7)10-4/h2H,1H3, (H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 334.7±37.0 °C at 760 mmHg , and the melting point is 159-161ºC . The flash point is 156.2±26.5 °C .

Scientific Research Applications

Synthesis of A2B Adenosine Receptor Antagonists

Methyl 3-amino-6-chloropyrazine-2-carboxylate: is utilized in the synthesis of A2B adenosine receptor antagonists . These antagonists are significant because they have potential therapeutic applications in treating diseases like asthma, chronic obstructive pulmonary disease (COPD), and cancer. The compound’s ability to interact with the receptor’s amino acids makes it a valuable asset in medicinal chemistry.

Preparation of Biologically Active Compounds

The compound serves as a precursor in the preparation of various biologically active compounds . Its reactive sites allow for modifications that can lead to the development of new drugs with potential activity against a range of diseases.

Safety and Hazards

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” is classified under GHS07 for safety . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Future Directions

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” has been used in the synthesis of various compounds, indicating its potential for future applications in chemical synthesis .

properties

IUPAC Name

methyl 3-amino-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJCAJHSHUPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356460
Record name Methyl 3-amino-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-chloropyrazine-2-carboxylate

CAS RN

1458-03-3
Record name Methyl 3-amino-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-6-chloropyrazine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

One of the intermediates, 2-amino-5-chloropyrazine is prepared following the general procedure of Palamidessi and Bernardi, J. Org. Chem. 29, 2491 (1964), wherein methyl 2-amino-3-pyrazinylcarboxylate is allowed to react with chlorine in acetic acid to yield methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-chloropyrazine, which is then heated in tetrahydronaphthalene and decarboxylated to yield the desired 2-amino-5-chloropyrazine.
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